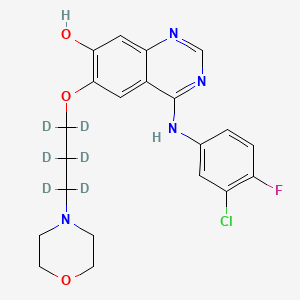
Spinorphin TFA Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spinorphin, also known as LVV-hemorphin-4, is an endogenous, non-classical opioid peptide of the hemorphin family. It has the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr. Spinorphin was first isolated from the bovine spinal cord and acts as a regulator of enkephalinases, a class of enzymes that break down endogenous enkephalin peptides .
Méthodes De Préparation
Spinorphin can be synthesized using solid-phase peptide synthesis (SPPS) methods, specifically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine). Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Analyse Des Réactions Chimiques
Spinorphin undergoes various chemical reactions, including:
Oxidation: Spinorphin can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the peptide.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and methanol, as well as catalysts like palladium on carbon (Pd/C). Major products formed from these reactions include various spinorphin analogs with altered biological activities .
Applications De Recherche Scientifique
Spinorphin has numerous scientific research applications, including:
Chemistry: Spinorphin and its analogs are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology: Spinorphin is investigated for its role in regulating enkephalinases and its effects on pain modulation and inflammation.
Mécanisme D'action
Spinorphin exerts its effects by inhibiting enkephalin-degrading enzymes such as aminopeptidase N, dipeptidyl peptidase III, angiotensin-converting enzyme, and neutral endopeptidase. It acts as an antagonist of the P2X3 receptor and as a weak partial agonist/antagonist of the FP1 receptor . These interactions lead to its antinociceptive, antiallodynic, and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Spinorphin is unique among opioid peptides due to its specific amino acid sequence and its ability to inhibit multiple enkephalin-degrading enzymes. Similar compounds include other hemorphins like VV-hemorphin-7 and LVV-hemorphin-6, which also exhibit opioid-like activities but differ in their amino acid sequences and specific biological effects .
Propriétés
Formule moléculaire |
C47H65F3N8O12 |
|---|---|
Poids moléculaire |
991.1 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H64N8O10.C2HF3O2/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32;3-2(4,5)1(6)7/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63);(H,6,7)/t26-,31+,33+,34+,35+,36+,37+,38+;/m1./s1 |
Clé InChI |
HGVNOCZYJWQUER-ZWRVRYFZSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


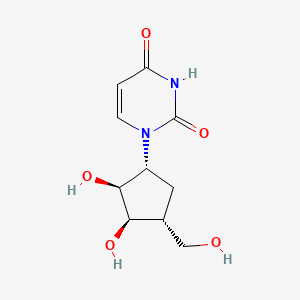
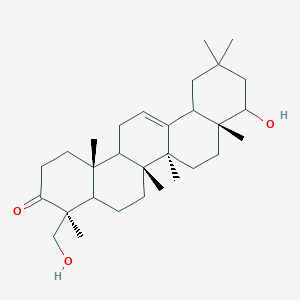
![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)




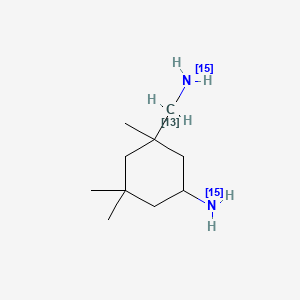
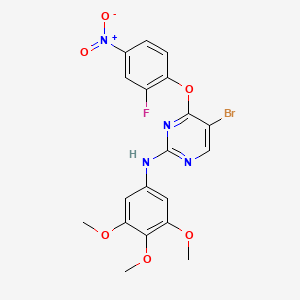
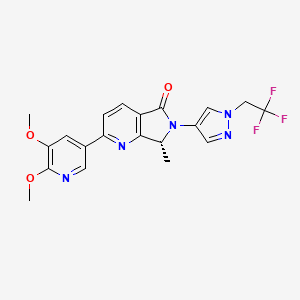
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
